molecular formula C8H6BrNS B12961723 5-Bromo-3-methylthieno[2,3-b]pyridine

5-Bromo-3-methylthieno[2,3-b]pyridine

Cat. No.: B12961723
M. Wt: 228.11 g/mol
InChI Key: ATXRKKKYABGMHE-UHFFFAOYSA-N
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Description

5-Bromo-3-methylthieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methylthieno[2,3-b]pyridine typically involves the bromination of 3-methylthieno[2,3-b]pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylthieno[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted thienopyridines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers.

    Coupling: Formation of biaryl thienopyridines.

Scientific Research Applications

5-Bromo-3-methylthieno[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylthieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as kinases or phosphatases, leading to the disruption of signaling pathways essential for cell growth and survival. The compound’s bromine atom can also participate in halogen bonding, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-methylthieno[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position enhances its potential for halogen bonding and increases its versatility in synthetic applications .

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

5-bromo-3-methylthieno[2,3-b]pyridine

InChI

InChI=1S/C8H6BrNS/c1-5-4-11-8-7(5)2-6(9)3-10-8/h2-4H,1H3

InChI Key

ATXRKKKYABGMHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=C(C=N2)Br

Origin of Product

United States

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